molecular formula C16H22N2O4 B2807225 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid CAS No. 2172563-13-0

6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid

Cat. No. B2807225
M. Wt: 306.362
InChI Key: MXIYQYHVNMAYFF-UHFFFAOYSA-N
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Description

This compound, also known as 6-(1-((((tert-butoxycarbonyl)amino)methyl)cyclobutyl)nicotinic acid, has a molecular weight of 306.36 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-16(7-4-8-16)12-6-5-11(9-17-12)13(19)20/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,21)(H,19,20) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 306.36 .

Scientific Research Applications

Metabolic Pathways and Characterization

  • CYP2C8- and CYP3A-Mediated Metabolism : The compound CP-533,536, which includes a tert-butyl moiety similar to the one in 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid, is metabolized in vitro by human P450s: CYP3A4, CYP3A5, and CYP2C8. This study provides insights into the metabolism of compounds with tert-butyl groups, relevant to understanding the metabolic pathways of similar compounds (Prakash et al., 2008).

Chemical Synthesis and Reactions

  • Synthesis and Diels‐Alder Reaction : Research involving tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally related to the one , highlights methodologies in synthesis and the Diels‐Alder reaction, which could be applicable in the synthesis of similar tert-butyl based compounds (Padwa et al., 2003).

Structural and Spectroscopic Analysis

  • Crystal and Molecular Structure Analysis : The work on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which shares structural features with the queried compound, involves X-ray crystallographic analysis and DFT analyses, providing a framework for understanding the crystal and molecular structures of similar compounds (Çolak et al., 2021).

Supramolecular Chemistry

  • Carboxylic Acid-Pyridine Supramolecular Synthon : Studies on pyrazinic acid and isomeric methylpyrazine carboxylic acids, structurally related to the target compound, offer insights into the supramolecular interactions involving carboxylic acid and pyridine groups. This research is significant for understanding how similar compounds might form supramolecular structures (Vishweshwar et al., 2002).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-16(7-4-8-16)12-6-5-11(9-17-12)13(19)20/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIYQYHVNMAYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid

CAS RN

2172563-13-0
Record name 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid
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